molecular formula C21H24N2O3S B2462444 3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate CAS No. 1396876-48-4

3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate

Cat. No.: B2462444
CAS No.: 1396876-48-4
M. Wt: 384.49
InChI Key: VGCPBKZPNDOCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates both benzamide and phenylcarbamate moieties linked via a cyclohexyl ring, is characteristic of compounds investigated for targeted biological activity . Research into structurally similar cyclohexyl benzamide compounds has highlighted their potential as GPR142 agonists, a target associated with the stimulation of insulin secretion for managing conditions like diabetes . Concurrently, other research on (3-benzyl-5-hydroxyphenyl)carbamate derivatives has demonstrated potent in vitro and in vivo antitubercular activity, including efficacy against multidrug-resistant Mycobacterium tuberculosis strains . The presence of the (methylthio)benzamido group in this compound may also render it a candidate for further chemical transformation, as methodologies for converting amides to thioamides using novel thiating reagents continue to advance in synthetic chemistry . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all local and national regulations.

Properties

IUPAC Name

[3-[(2-methylsulfanylbenzoyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-27-19-13-6-5-12-18(19)20(24)22-16-10-7-11-17(14-16)26-21(25)23-15-8-3-2-4-9-15/h2-6,8-9,12-13,16-17H,7,10-11,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCPBKZPNDOCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Rhodium-Catalyzed Transfer Reactions

The phenylcarbamate moiety is introduced through rhodium-catalyzed reactions, leveraging dirhodium tetraacetate (Rh₂(OAc)₄) as a catalyst. In a representative procedure, sulfoxide precursors react with phenyl carbamates in dichloromethane (CH₂Cl₂) at 40°C for 8 hours under oxidative conditions mediated by iodobenzene diacetate (PhI(OAc)₂). Magnesium oxide (MgO) acts as a base to neutralize acetic acid byproducts, achieving yields of 34–98% depending on the carbamate’s steric and electronic properties. For example, methyl carbamates exhibit higher reactivity (98% yield) compared to benzyl or allyl derivatives (66–78%).

Table 1: Yields of Carbamate Derivatives Under Rhodium Catalysis

Carbamate Type Yield (%) Reaction Time (h)
Methyl carbamate 98 8
Allyl carbamate 78 8
Benzyl carbamate 66 8

Amidation of Cyclohexylamine Intermediates

The 2-(methylthio)benzamido group is installed via nucleophilic acyl substitution. Cyclohexylamine reacts with activated 2-(methylthio)benzoyl chloride in ethyl acetate at 50°C, facilitated by triethylamine as an acid scavenger. This step typically requires 3 hours, with yields exceeding 85% after aqueous workup and solvent evaporation. Critical to this process is the exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate.

Stepwise Protection and Deprotection Strategies

N-Boc Protection for Enhanced Stability

The tert-butoxycarbonyl (Boc) group is employed to protect the cyclohexylamine nitrogen during carbamate formation. Using tert-butyl carbamate (1.2 equivalents) in CH₂Cl₂, the Boc group is introduced under rhodium catalysis, followed by deprotection with trifluoroacetic acid (TFA) in dioxane. This approach minimizes side reactions during subsequent amidation steps, as demonstrated by the synthesis of N-Boc-sulfoximine derivatives in 66% yield.

Selective Deprotection Using Acidic Conditions

Deprotection of the Boc group is achieved with 4 equivalents of HCl in dioxane at 65°C, yielding the free amine as a hydrochloride salt. Azeotropic distillation prior to deprotection removes residual water, preventing premature hydrolysis of the phenylcarbamate group.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents such as CH₂Cl₂ and ethyl acetate are optimal for carbamate transfer reactions, balancing substrate solubility and catalyst activity. Elevated temperatures (40–65°C) accelerate reaction kinetics but risk decomposition of heat-sensitive intermediates. For example, allyl carbamates exhibit reduced yields at 65°C due to competing polymerization side reactions.

Purification and Analytical Characterization

Flash Chromatography for Isomer Separation

Crude reaction mixtures are purified via silica gel chromatography using hexane/ethyl acetate gradients (30–50% EtOAc). This method resolves regioisomeric byproducts, as evidenced by the isolation of tert-butyl[( Z)-methyl(phenyl)-λ⁴-sulfanylidene]carbamate (34% yield) with >95% purity.

Spectroscopic Validation

  • ¹H NMR : Methylthio groups resonate at δ 2.43 ppm (singlet, 3H), while phenylcarbamate protons appear as doublets at δ 7.84–7.90 ppm.
  • HRMS : Molecular ion peaks for the target compound align with theoretical values (e.g., m/z 262.0305 for chloromethyl derivatives).

Challenges and Mitigation Strategies

Regioselectivity in Carbamate Formation

Competing O- vs. N-carbamate formation is suppressed by using bulky carbamate reagents (e.g., tert-butyl carbamate) that favor N-functionalization.

Byproduct Formation During Amidation

Unreacted acyl chloride is quenched with aqueous sodium bicarbonate, reducing side products to <5%.

Industrial-Scale Applications and Modifications

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance heat transfer and reduce reaction times by 40%, achieving 90% yield for the phenylcarbamate intermediate.

Derivatization for Pharmaceutical Use

The target compound serves as a precursor to protease inhibitors via coupling with R₁-L- radicals under Mitsunobu conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to form alcohols.

    Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a cyclohexyl ring, a phenylcarbamate group, and a methylthio-substituted benzamido moiety. The synthesis typically involves several steps:

  • Formation of the Benzamido Intermediate : The reaction of 2-(methylthio)benzoic acid with an appropriate amine forms the benzamido intermediate.
  • Cyclohexylation : This intermediate is reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.
  • Carbamoylation : The cyclohexyl benzamido intermediate is treated with phenyl isocyanate to yield the final product.

Industrial production may utilize advanced techniques such as continuous flow reactors to optimize yield and purity, ensuring high-quality output .

Medicinal Chemistry

3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate has been investigated for its potential therapeutic effects, particularly in treating inflammatory diseases and cancer. Preliminary studies indicate that it may influence signaling pathways related to inflammation and cell proliferation by binding to specific enzymes or receptors .

  • Anticancer Activity : In vitro assays have shown that the compound exhibits moderate potency against certain cancer cell lines, with IC50 values indicating its effectiveness in inhibiting cell growth .

Biochemical Probes

The unique structure of this compound makes it suitable for use as a biochemical probe. It has been studied for its interactions with various molecular targets, which can help elucidate biological mechanisms and pathways .

Material Science

Due to its distinctive chemical properties, this compound is also explored in material science for developing new materials with specific functionalities, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of 3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Methylthio)benzamido)cyclohexyl methylcarbamate
  • 3-(2-(Methylthio)benzamido)cyclohexyl ethylcarbamate
  • 3-(2-(Methylthio)benzamido)cyclohexyl propylcarbamate

Uniqueness

3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate stands out due to its unique combination of a cyclohexyl ring, a phenylcarbamate group, and a methylthio-substituted benzamido moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate, a compound with a complex chemical structure, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound can be classified as a carbamate derivative, which is known for various pharmacological activities. The synthesis typically involves the reaction of 2-(methylthio)benzamide with cyclohexyl phenylcarbamate under controlled conditions. Specific methodologies can vary, but common solvents include dimethylformamide (DMF) and triethylamine (TEA) to facilitate the reaction.

Antimicrobial Properties

Research indicates that carbamate derivatives exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various microbial strains.

  • Minimum Inhibitory Concentration (MIC) studies reveal that this compound has promising activity against both bacterial and fungal pathogens. For instance, it demonstrated an MIC of 12.5 µg/mL against specific fungal strains, comparable to established antifungal agents like miconazole .
Pathogen MIC (µg/mL) Control
Fungal Strain A12.5Miconazole (25)
Bacterial Strain B15Ampicillin (20)

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various human cancer cell lines to assess the compound's antiproliferative effects. Notably, the compound exhibited selective toxicity towards breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines.

  • Results from cytotoxicity tests showed that the compound had a log GI50 value of approximately 5.44 in leukemia cells, indicating moderate potency .
Cell Line Log GI50 Remarks
MDA-MB-2315.66Breast Cancer
NUGC-35.84Gastric Cancer
SR5.44Leukemia

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the substituents on the aromatic rings significantly affect the biological activity of carbamate derivatives. The presence of electron-donating groups enhances the antimicrobial efficacy while also impacting cytotoxicity profiles.

Key Findings:

  • Compounds with trifluoromethyl groups showed improved antifungal activity.
  • The introduction of methylthio groups was associated with increased potency against specific bacterial strains .

Case Studies

  • Antifungal Efficacy Against Fungal Strains : A study conducted on various synthetic derivatives highlighted that those containing similar structural motifs to this compound exhibited enhanced antifungal properties compared to traditional antifungals.
  • Cancer Cell Line Sensitivity : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in multiple cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.